

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid molecular structure

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Compound of Interest

Compound Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

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An In-Depth Technical Guide to the Molecular Structure of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**, a molecule of significant interest in medicinal chemistry. We will delve into its structural characteristics, synthesis, physicochemical properties, and biological relevance, offering insights grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's potential as a scaffold in modern pharmacology.

Introduction: The Prominence of the Triazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the five-membered triazole ring, composed of two carbon and three nitrogen atoms, is a particularly "privileged scaffold" in drug design.^[1] Its remarkable stability, low toxicity, and capacity for diverse non-covalent interactions allow it to bind effectively with various biological enzymes and receptors.^{[2][3]} This versatility has led to the development of

numerous triazole-containing drugs with a wide spectrum of activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5]

The molecule **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** serves as an exemplary case study. It combines the pharmacologically active 1,2,4-triazole moiety with a benzoic acid group, connected by a methylene linker. This specific arrangement offers multiple points for chemical modification, making it an attractive platform for developing new therapeutic agents. Recent studies have highlighted the potential of its derivatives as potent anticancer and antioxidant agents, underscoring the importance of a detailed structural and functional understanding.[6][7]

Molecular Architecture and Physicochemical Profile

The structural foundation of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** dictates its chemical behavior and biological function. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. A carboxylic acid group at one end provides a site for hydrogen bonding and salt formation, while a methylene-linked 1,2,4-triazole ring at the other end introduces a polar, aromatic heterocyclic system capable of various intermolecular interactions.

Key Structural Features

- **1,2,4-Triazole Ring:** This electron-rich aromatic system is a key pharmacophore. The nitrogen atoms act as hydrogen bond acceptors, and the ring can participate in π - π stacking interactions with biological macromolecules.[4] Its presence is crucial for the biological activities observed in many triazole-based drugs.[8]
- **Benzoic Acid Moiety:** The carboxyl group (-COOH) is a classic bioisostere for various functional groups. It is ionizable at physiological pH, which can significantly influence the molecule's solubility, membrane permeability, and binding characteristics.
- **Methylene Linker (-CH₂-):** This flexible linker provides rotational freedom, allowing the triazole and benzoic acid moieties to adopt optimal orientations for binding to a target receptor.

Physicochemical Data Summary

A summary of the key computed and identifying properties for **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is presented below.

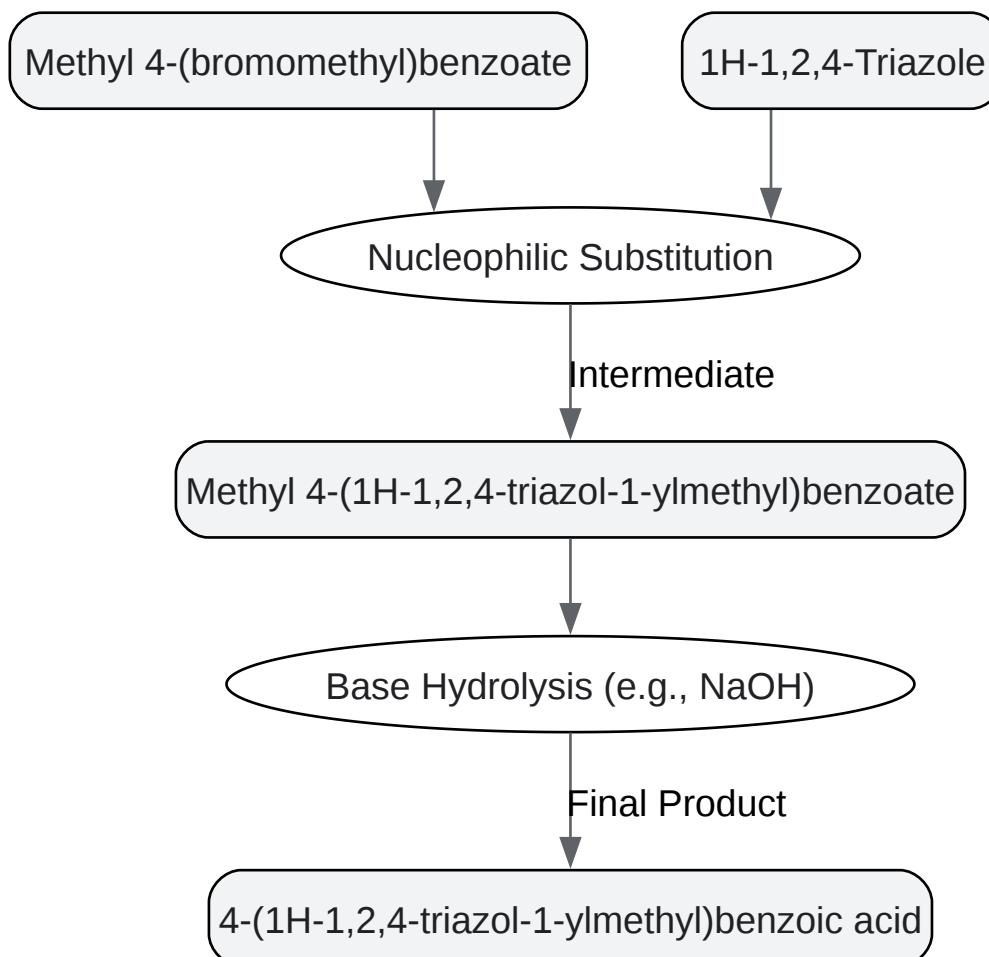
Property	Value	Source
IUPAC Name	4-(1,2,4-triazol-1-ylmethyl)benzoic acid	[9]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	[9] [10]
Molecular Weight	203.20 g/mol	[9]
CAS Number	160388-54-5	[9] [11]
Canonical SMILES	C1=CC(=CC=C1CN2C=NC=N2)C(=O)O	[9]
InChI Key	DJXUEFGFCMIONN-UHFFFAOYSA-N	[9] [10]
Appearance	Solid	[10]

Synthesis and Structural Elucidation

The synthesis of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is typically achieved through a straightforward nucleophilic substitution reaction followed by hydrolysis. This process is efficient and allows for the generation of various derivatives by modifying the starting materials.

Synthetic Workflow

The logical flow for the synthesis begins with readily available commercial starting materials and proceeds through two main steps. The rationale is to first couple the core fragments and then deprotect the carboxylic acid, which is a standard strategy in organic synthesis to prevent unwanted side reactions with the acidic proton.



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Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a reliable method for synthesizing the title compound.

Step 1: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

- To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 1.5 eq) in one portion.
- Stir the resulting suspension at room temperature for 30 minutes to form the triazolide anion.
- Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.

- Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude ester intermediate.[12]

Step 2: Hydrolysis to **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**

- Dissolve the crude methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
- Add sodium hydroxide (NaOH , 2.0 eq) and stir the mixture at 60°C for 4-6 hours.
- After cooling to room temperature, acidify the mixture to pH 3-4 with dilute hydrochloric acid (HCl).
- The resulting precipitate is the desired product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals: two doublets in the aromatic region (around 7.5-8.1 ppm) corresponding to the para-substituted benzene ring, a singlet for the methylene protons ($-\text{CH}_2-$) around 5.4 ppm, and two singlets in the downfield region (around 8.0 and 8.5 ppm) for the two distinct protons on the triazole ring. A broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).
- ^{13}C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms, including the carboxyl carbon (~167 ppm), the carbons of the benzene ring, the methylene carbon (~50-55 ppm), and the two distinct carbons of the triazole ring (~145 and 152 ppm).
- Mass Spectrometry (MS): High-resolution mass spectrometry would show the molecular ion peak corresponding to the exact mass of the compound ($\text{C}_{10}\text{H}_9\text{N}_3\text{O}_2$), which is calculated to be 203.0695.[9]

Biological Activity and Therapeutic Potential

While **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** itself is primarily a scaffold, its derivatives have demonstrated significant biological activities, particularly as anticancer agents.[\[6\]](#)[\[13\]](#) This underscores the value of this core structure as a platform for medicinal chemistry exploration.

Anticancer Activity

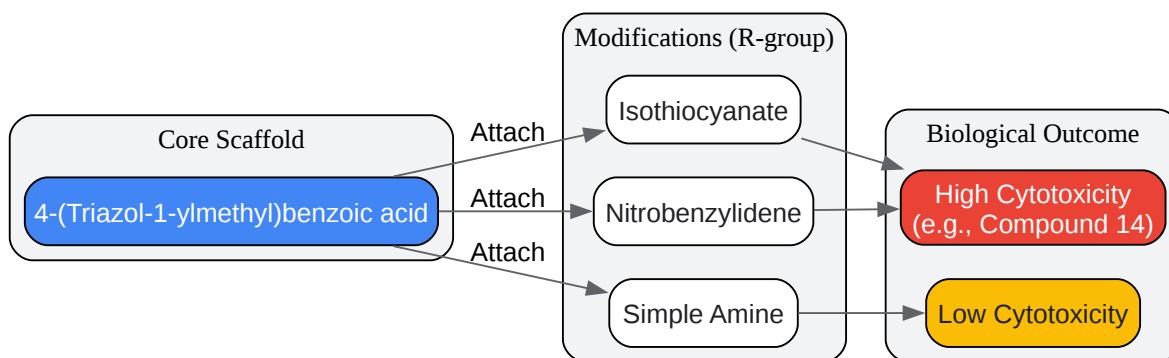
A study by Al-Abdullah et al. (2019) synthesized a series of hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold.[\[13\]](#) Several of these compounds exhibited potent cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[\[13\]](#)[\[14\]](#)

Compound ID (from source)	Modification on Triazole Ring	IC ₅₀ (µM) vs. MCF-7	IC ₅₀ (µM) vs. HCT-116	Source
2	Isothiocyanate	18.7	25.7	[13]
5	2-hydroxy-5-nitrobenzylidene	17.5	24.8	[13]
14	4-nitrobenzylidene	15.6	23.9	[13]
15	2,4-dinitrobenzylidene	16.9	24.5	[13]
Doxorubicin (Ref.)	-	19.7	22.6	[13]

Notably, the most potent compounds showed IC₅₀ values comparable to or better than the reference drug doxorubicin against the MCF-7 cell line.[\[13\]](#) Further investigation revealed that these compounds induce apoptosis in cancer cells, a key mechanism for effective anticancer agents.[\[6\]](#)[\[13\]](#)

Structure-Activity Relationship (SAR)

The data suggests that modifications to the triazole ring are critical for cytotoxic activity. The introduction of electron-withdrawing groups and moieties capable of forming additional interactions, such as isothiocyanate and nitrobenzylidene groups, appears to enhance potency. [13] This provides a clear path for rational drug design.



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Caption: Simplified Structure-Activity Relationship (SAR).

Antioxidant Properties

In addition to anticancer effects, hybrids of this molecule have been screened for their antioxidant activity. Certain derivatives demonstrated significant free radical scavenging capabilities when tested using DPPH and ABTS assays, with activities comparable to standard antioxidants like butylated hydroxyanisole (BHA). [7] This dual activity profile is highly desirable in drug development, as oxidative stress is implicated in the pathology of many diseases, including cancer.

Conclusion

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a molecule with a well-defined structure that serves as a highly versatile and valuable scaffold in medicinal chemistry. Its architecture, combining the proven pharmacophore of the 1,2,4-triazole ring with a modifiable benzoic acid moiety, allows for the systematic development of new chemical entities. The demonstrated anticancer and antioxidant activities of its derivatives validate its potential as a cornerstone for

the design of novel therapeutics. The synthetic accessibility and clear structure-activity relationships make this compound a compelling subject for further investigation by researchers dedicated to discovering the next generation of targeted therapies.

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